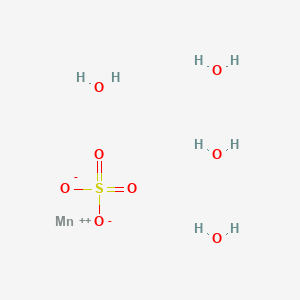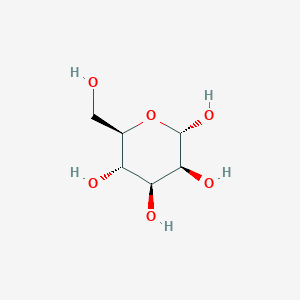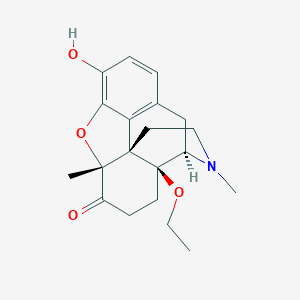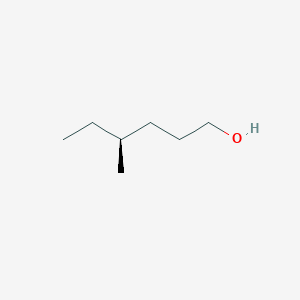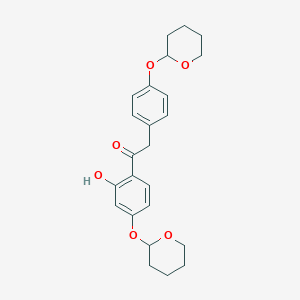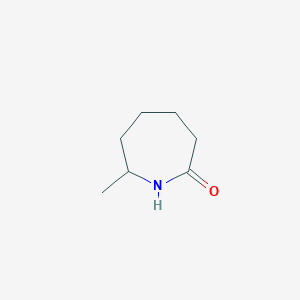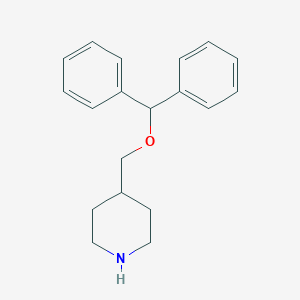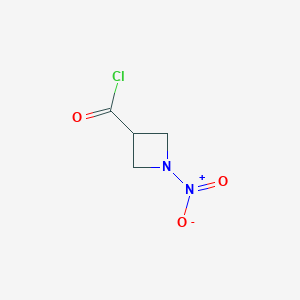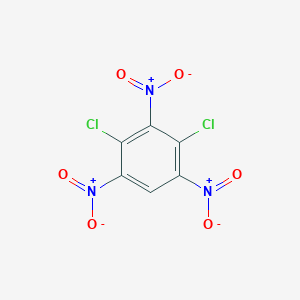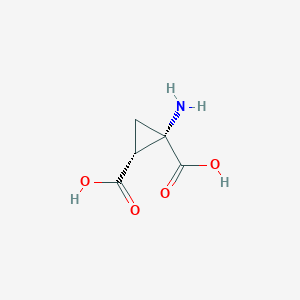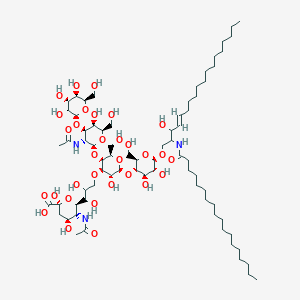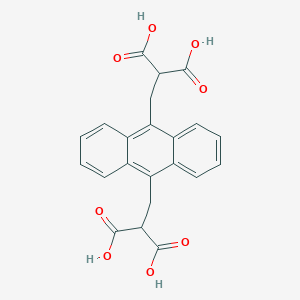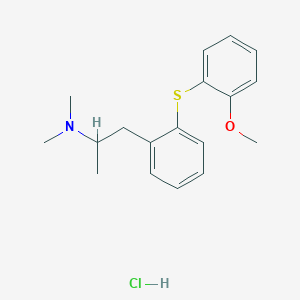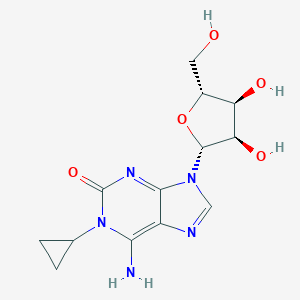
1-Cyclopropylisoguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylisoguanosine (CPI) is a nucleoside analogue that has shown great potential in scientific research. CPI is a synthetic compound that mimics the structure of natural nucleosides, and it has been studied extensively for its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylisoguanosine has been studied extensively for its potential applications in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-Cyclopropylisoguanosine has also been studied for its potential use in gene therapy, as it can be incorporated into DNA and RNA molecules.
Wirkmechanismus
1-Cyclopropylisoguanosine exerts its effects by inhibiting the activity of enzymes involved in nucleotide metabolism. It is incorporated into DNA and RNA molecules, leading to the inhibition of DNA replication and RNA transcription. 1-Cyclopropylisoguanosine has also been shown to activate the immune system and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Cyclopropylisoguanosine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. 1-Cyclopropylisoguanosine has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropylisoguanosine has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and can be incorporated into DNA and RNA molecules. However, 1-Cyclopropylisoguanosine has some limitations, including its potential toxicity and limited solubility in water. Careful dosing and handling are required to ensure its safe use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropylisoguanosine. One area of interest is the development of 1-Cyclopropylisoguanosine-based drugs for the treatment of viral infections and cancer. Another area of research is the use of 1-Cyclopropylisoguanosine in gene therapy, as it has the potential to improve the efficacy and safety of gene delivery. Additional studies are needed to fully understand the biochemical and physiological effects of 1-Cyclopropylisoguanosine and its potential applications in scientific research.
In conclusion, 1-Cyclopropylisoguanosine is a promising compound for scientific research. Its unique properties and potential applications make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Cyclopropylisoguanosine.
Synthesemethoden
1-Cyclopropylisoguanosine is synthesized through a multistep process that involves the reaction of guanosine with cyclopropylamine. The resulting compound is purified using chromatography techniques to obtain 1-Cyclopropylisoguanosine in its pure form. The synthesis method is well-established, and 1-Cyclopropylisoguanosine can be produced in large quantities for research purposes.
Eigenschaften
CAS-Nummer |
133967-00-7 |
|---|---|
Produktname |
1-Cyclopropylisoguanosine |
Molekularformel |
C13H17N5O5 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
6-amino-1-cyclopropyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-one |
InChI |
InChI=1S/C13H17N5O5/c14-10-7-11(16-13(22)18(10)5-1-2-5)17(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,1-3,14H2/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
WHBIVTCTMMRQMU-WOUKDFQISA-N |
Isomerische SMILES |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Kanonische SMILES |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyme |
1-cyclopropylisoguanosine BN 063 BN-063 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



